molecular formula C17H21N7 B6978943 1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine

1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine

Cat. No.: B6978943
M. Wt: 323.4 g/mol
InChI Key: CFKGZDBLJARIRE-UHFFFAOYSA-N
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Description

1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-13(17-19-21-22-24(17)15-7-3-2-4-8-15)18-12-14-11-16-9-5-6-10-23(16)20-14/h2-4,7-8,11,13,18H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGZDBLJARIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)NCC3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine typically involves multiple steps, starting with the preparation of the phenyltetrazole and tetrahydropyrazolo[1,5-a]pyridine intermediates. One common method involves the treatment of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol and [Me2NCHSEt]+ BF4−, leading directly to the formation of 1-phenyltetrazol-5-yl sulfides .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine apart is its combined structural features, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various research applications, distinguishing it from other similar molecules.

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